2-(prop-2-yn-1-yl)oxane
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Overview
Description
2-(prop-2-yn-1-yl)oxane is an organic compound with the molecular formula C7H10O It is a derivative of oxane (tetrahydropyran) with a prop-2-yn-1-yl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(prop-2-yn-1-yl)oxane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of propargyl bromide with tetrahydropyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-yn-1-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Propargyl bromide and potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(prop-2-yn-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(prop-2-yn-1-yl)oxane depends on the specific reactions it undergoes. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
2-(prop-2-yn-1-yl)oxane can be compared with other similar compounds such as:
2-(prop-2-yn-1-yloxy)naphthalene: Similar structure but with a naphthalene ring instead of oxane.
This compound-2-carboxylic acid: Contains a carboxylic acid group, adding different chemical properties and reactivity.
The uniqueness of this compound lies in its structural simplicity and versatility in undergoing various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-prop-2-ynyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-5-8-6-3-4-7-9-8/h1,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDSDTZMMDOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13226-36-3 |
Source
|
Record name | 2-(prop-2-yn-1-yl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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